3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
Description
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with a piperazine ring and a thiophene ring
Properties
IUPAC Name |
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-13-11-17(19-12-18-13)23-8-6-22(7-9-23)16-5-4-14(20-21-16)15-3-2-10-24-15/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMQKYBQZIFAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step procedures. One common method includes the reaction of 6-methylpyrimidine with piperazine to form an intermediate, which is then reacted with a thiophene-substituted pyridazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a pharmacophore , which could interact with various biological targets. The presence of the piperazine and pyrimidine moieties suggests that it may exhibit significant activity against certain diseases.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine demonstrate cytotoxic effects against cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation by disrupting critical signaling pathways involved in cancer progression.
- Case Study : Research has shown that derivatives of related compounds exhibit enhanced activity against breast cancer cell lines, outperforming conventional treatments like Tamoxifen in certain assays.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity :
Mechanism of Action
The mechanism of action of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with piperazine and thiophene rings, such as:
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Brexpiprazole
- Imatinib
Uniqueness
What sets 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine apart is its unique combination of a pyridazine core with piperazine and thiophene substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a piperazine ring and a thiophene moiety, which contributes to its unique pharmacological properties. The presence of the methylpyrimidine group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, it may inhibit certain kinases involved in cancer progression or modulate neurotransmitter systems.
Biological Activity Overview
Research has indicated that compounds structurally similar to 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine exhibit various biological activities:
-
Anticancer Activity :
- The compound has shown promise in inhibiting the growth of cancer cell lines, particularly those overexpressing certain kinases.
- In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
- Cytotoxicity Studies :
- Kinase Inhibition :
Research Findings
A detailed examination of the biological activity of this compound reveals several key findings:
Table 1: Cytotoxicity and Kinase Inhibition Data
| Compound | Cell Line | IC50 (μM) | Kinase Target | IC50 (μM) |
|---|---|---|---|---|
| 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine | A549 | 1.06 ± 0.16 | c-Met | 0.090 |
| 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine | MCF-7 | 1.23 ± 0.18 | c-Met | 0.090 |
| 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine | HeLa | 2.73 ± 0.33 | c-Met | 0.090 |
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Triazolo-Pyridazine Derivatives :
- Structure–Activity Relationship (SAR) :
Q & A
Q. What synthetic strategies are typically employed for constructing the pyridazine core in this compound?
The pyridazine core can be synthesized via cyclization reactions or coupling of pre-formed heterocyclic fragments. highlights the use of Mannich reactions with primary amines and formalin under mild conditions (40°C in methanol) to assemble pyrimidopyrimidines, a method adaptable for pyridazine formation. Additionally, condensation reactions, such as those described in (e.g., ethyl chloroacetate with thioalkyl phenols in acetone/K₂CO₃), may introduce substituents like thiophene .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Essential for confirming substituent connectivity. For example, methyl protons on pyrimidine rings resonate at δ ~2.5 ppm, while aromatic protons in pyridazine appear at δ 8.1–8.5 ppm ( ) .
- Elemental Analysis : Validates molecular composition (C, H, N, S). and emphasize its use for analogous compounds.
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound?
Based on GHS guidelines ():
- PPE : Gloves, goggles, lab coats, and fume hoods.
- Storage : Airtight containers in dry, cool environments.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite).
- Toxicity Screening : Regular assessments for dermal/respiratory exposure due to aromatic amine derivatives .
Advanced Questions
Q. How can computational chemistry predict this compound’s biological activity?
- Molecular Docking : Models interactions with targets (e.g., kinases) by calculating binding energies and residue contacts. ’s quantum chemical reaction path search methods can be adapted for binding simulations .
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) to assess reactivity.
- Pharmacokinetic Modeling : Tools like SwissADME estimate parameters (e.g., LogP, bioavailability) using structural descriptors.
Q. What methodologies resolve contradictions in solubility and bioavailability data?
- High-Throughput Solubility Assays : Shake-flask method paired with HPLC quantification.
- DSC/TGA : Analyze crystallinity and thermal stability, which influence solubility ( ) .
- Cross-Validation : Compare experimental ESOL Log S with computational predictions to identify outliers.
Q. How can SAR studies optimize inhibitory potency?
- Analog Synthesis : Modify substituents (e.g., pyrimidine methyl group, piperazine linker). ’s approach to enhancing antimicrobial activity via thiadiazolo-pyrimidinone modifications can guide design .
- Bioassays : Measure IC₅₀ against target enzymes (e.g., kinases) under standardized conditions.
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
